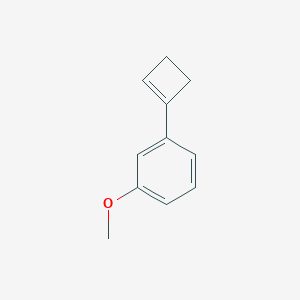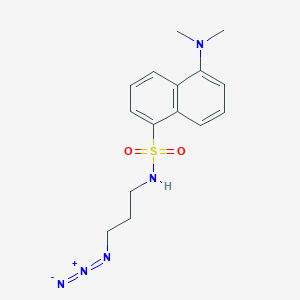![molecular formula C15H29Cl3Si2 B12577338 Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane CAS No. 473937-67-6](/img/structure/B12577338.png)
Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilane group attached to a dodecyl chain with a terminal alkyne and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane typically involves the reaction of a dodecyl alkyne with trichlorosilane in the presence of a catalyst. The reaction conditions often include:
Solvent: Anhydrous toluene or hexane
Catalyst: Platinum or palladium-based catalysts
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
The reaction proceeds via the hydrosilylation mechanism, where the trichlorosilane adds across the triple bond of the alkyne, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and catalysts can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane undergoes several types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a diketone or carboxylic acid.
Reduction: The trichlorosilane group can be reduced to a silane or silanol.
Substitution: The chlorine atoms in the trichlorosilane group can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols or amines in the presence of a base, such as triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of silanes or silanols.
Substitution: Formation of alkoxysilanes or aminosilanes.
Wissenschaftliche Forschungsanwendungen
Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane exerts its effects involves the interaction of the trichlorosilane group with various molecular targets. The trichlorosilane group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trichlorododecylsilane
- Trimethylsilylacetylene
- Dodecyltrichlorosilane
Uniqueness
Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane is unique due to the presence of both a trichlorosilane group and a terminal alkyne with a trimethylsilyl group. This combination of functional groups allows for versatile reactivity and a wide range of applications. The compound’s ability to undergo various chemical reactions and its potential use in different fields make it a valuable addition to the family of organosilicon compounds.
Eigenschaften
CAS-Nummer |
473937-67-6 |
|---|---|
Molekularformel |
C15H29Cl3Si2 |
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
trichloro(12-trimethylsilyldodec-11-ynyl)silane |
InChI |
InChI=1S/C15H29Cl3Si2/c1-19(2,3)14-12-10-8-6-4-5-7-9-11-13-15-20(16,17)18/h4-11,13,15H2,1-3H3 |
InChI-Schlüssel |
WRMTWHPWPQKMFL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CCCCCCCCCCC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12577260.png)
![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B12577283.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)



methanone](/img/structure/B12577317.png)

![2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12577323.png)
![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)

